Dexlofexidine
Overview
Description
Dexlofexidine is a variant of Lofexidine . Lofexidine is a centrally acting alpha2-adrenergic agonist used for the symptomatic treatment of acute opioid withdrawal syndrome to facilitate abrupt opioid discontinuation in adults .
Molecular Structure Analysis
The molecular structure of Lofexidine, which is likely similar to Dexlofexidine, is C11H12Cl2N2O . It has a molecular weight of 259.132 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of Lofexidine include a density of 1.4±0.1 g/cm3, boiling point of 421.5±35.0 °C at 760 mmHg, and vapour pressure of 0.0±1.0 mmHg at 25°C .Scientific Research Applications
Perioperative Applications : Dexmedetomidine (DEX) can reduce perioperative stress, inflammation, and protect immune function in surgical patients. This may lead to decreased postoperative complications and improved clinical outcomes (Wang et al., 2019).
Multiorgan Protection : DEX shows a protective effect on various organs by reducing inflammation and activating antiapoptotic signaling pathways. This makes it a promising candidate for clinical multiorgan protection (Bao & Tang, 2020).
Neuroprotection : In cases of spinal cord ischemia-reperfusion injury, DEX demonstrates neuroprotective effects by suppressing microglial activation and inhibiting certain apoptotic pathways in rabbits (Sun et al., 2018).
Sedative and Analgesic Agent : Dexmedetomidine is acknowledged as a safe and effective sedative and analgesic agent, with potential applications in neuroprotection, cardioprotection, and renoprotection (Chrysostomou & Schmitt, 2008).
Status Epilepticus Relief : It effectively relieves status epilepticus in rats by restoring neuromodulatory metabolism, reducing energy disturbances, and alleviating nucleic acid metabolism and amino acid imbalances (Tan et al., 2019).
Delirium Prevention in ICU : Dexmedetomidine may help avoid deep sedation and benzodiazepines, potentially reducing the risk of developing delirium in ICU patients (Nelson et al., 2015).
Pediatric Clinical Practice : Its prevalence in pediatric clinical practice is increasing due to its respiratory-sparing effects and potential organ-protective effects, with potential for neurocognitive preservation (Mahmoud et al., 2020).
Sedative Properties : DEX is a potent and selective 2-adrenoceptor agonist with sedative, anxiolytic, sympatholytic, and analgesic-sparing effects, with minimal respiratory depression (Weerink et al., 2017).
Improved Outcomes in Critically Ill Patients : It improves outcomes and long-term brain function in critically ill patients by reducing delirium, preserving sleep architecture, and decreasing sympathetic tone and inflammation (Mantz et al., 2011).
Anesthesia Premedication : Intranasal dexmedetomidine effectively produces sedation and decreases blood pressure, making it a potential option for anesthesia premedication in patients with anxiety (Yuen et al., 2007).
Pediatric Anesthesia Applications : Dexmedetomidine offers sedation, analgesia, and organ-protective effects in pediatric operating rooms, allowing for safe and efficient anesthesia for various procedures (Mahmoud & Mason, 2015).
Hyperoxia-Induced Neuroprotection : It may have neuroprotective effects in neonatal rats exposed to acute hyperoxic conditions, reducing neurogenesis and plasticity damage (Endesfelder et al., 2017).
Analgesic Properties : Intrathecal dexmedetomidine effectively reduces inflammatory pain and has no significant neurotoxicity in the spinal cord and cortical neurons (Zhang et al., 2013).
Neurosurgical Applications : It offers "cooperative sedation," anxiolysis, and analgesia for neurosurgical patients, with no respiratory depression and neuroprotective properties (Bekker & Sturaitis, 2005).
Spinal Cord Injury Research : Dexmedetomidine treatment slightly prevents lipid peroxidation and enhances endogenous antioxidative defense systems in spinal cord tissue after traumatic spinal cord injury, but does not prevent apoptosis or neurodeficit (Aslan et al., 2009).
High-Dose Effects : High concentrations can cause toxic effects on neurons and cause neuronal apoptosis in fetal rat hippocampal neurons (Wei et al., 2021).
Neurocritical Care : Neurocritically ill patients may require high doses for desired sedation, impacting hemodynamic parameters (Grof & Bledsoe, 2010).
Cardiac Considerations : Caution is advised in patients with predisposing conduction abnormalities and pacemaker-dependence, as it may lead to atrial standstill and loss of capture (Shepard et al., 2011).
properties
IUPAC Name |
2-[(1S)-1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13/h2-4,7H,5-6H2,1H3,(H,14,15)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMAGQUYOIHWFS-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NCCN1)OC2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901024658 | |
Record name | (S)-2-(1-(2,6-Dichlorophenoxy)ethyl)-2-imidazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901024658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dexlofexidine | |
CAS RN |
81447-79-2 | |
Record name | Dexlofexidine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081447792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-2-(1-(2,6-Dichlorophenoxy)ethyl)-2-imidazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901024658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXLOFEXIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VXJ7Z24RN1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.